molecular formula C11H13N3O4S B7644211 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No. B7644211
M. Wt: 283.31 g/mol
InChI Key: QBWCIFUAFSXORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole, also known as DMST, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the sulfonyl triazole family and has shown promising results in several areas of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH and inhibit the growth of certain cancer cells. Inhibition of acetylcholinesterase by this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction of pH, and modulation of signaling pathways. These effects can lead to a variety of outcomes, including anti-inflammatory and anti-cancer effects, as well as improvements in cognitive function.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has several advantages for use in lab experiments, including its potent inhibition of enzyme activity and its ability to modulate signaling pathways. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole, including:
1. Further studies on the mechanism of action of this compound, including its effects on signaling pathways and enzyme activity.
2. Development of new this compound derivatives with improved potency and selectivity.
3. Evaluation of the potential of this compound as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies.
4. Investigation of the potential of this compound as a cognitive enhancer in preclinical and clinical studies.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
6. Investigation of the potential of this compound as a tool for studying enzyme activity and signaling pathways in vitro and in vivo.

Synthesis Methods

The synthesis of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with sodium azide in the presence of a copper catalyst. This reaction leads to the formation of the triazole ring, which is a key functional group in the molecule.

Scientific Research Applications

1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in several scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In medicinal chemistry, this compound has been studied for its potential use in designing novel drugs.

properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-8-4-10(18-3)11(5-9(8)17-2)19(15,16)14-7-12-6-13-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWCIFUAFSXORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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